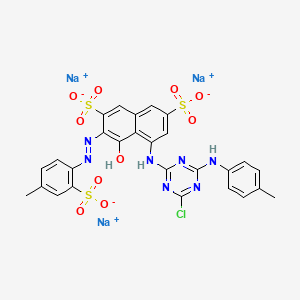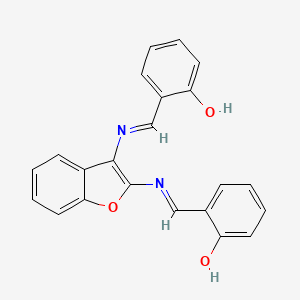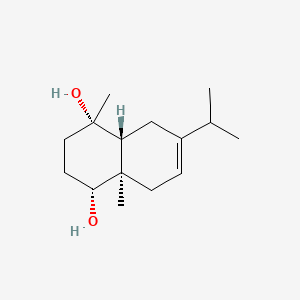
TERBIUM VANADIUM OXIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium vanadium oxide is a compound that combines the unique properties of terbium and vanadium oxides. Terbium is a rare earth element known for its magnetic and luminescent properties, while vanadium oxides are known for their ability to undergo phase transitions and exhibit various oxidation states. The combination of these elements results in a compound with intriguing physical and chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. For this compound, terbium and vanadium alkoxides are mixed in a solvent, followed by hydrolysis and condensation to form a gel. The gel is then dried and calcined to obtain the oxide.
Hydrothermal Synthesis: This method involves reacting terbium and vanadium precursors in an aqueous solution at high temperatures and pressures. The reaction typically takes place in an autoclave, resulting in the formation of this compound crystals.
Solid-State Reaction: This method involves mixing terbium and vanadium oxides or their precursors in a solid state and heating the mixture at high temperatures to induce a reaction and form the desired compound.
Industrial Production Methods:
Chemical Vapor Deposition (CVD): This method involves the deposition of terbium and vanadium precursors onto a substrate in a vapor phase, followed by a reaction to form the oxide. This method is commonly used for producing thin films of this compound.
Sputtering: This method involves the physical deposition of terbium and vanadium atoms onto a substrate using a sputtering target. The atoms then react to form the oxide on the substrate surface.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: The compound can also undergo reduction reactions, where it reacts with reducing agents to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions, where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions typically occur at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas, carbon monoxide, and hydrazine. These reactions also typically occur at elevated temperatures.
Substitution: Common reagents include various metal salts and acids, and these reactions can occur under a range of conditions depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as terbium(IV) oxide and vanadium(V) oxide.
Reduction: Lower oxidation state compounds such as terbium(III) oxide and vanadium(III) oxide.
Substitution: Various substituted oxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Terbium vanadium oxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a fluorescent marker.
Medicine: this compound is being explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: The compound is used in the production of smart windows, sensors, and other electronic devices due to its phase transition properties.
Mecanismo De Acción
The mechanism by which terbium vanadium oxide exerts its effects is primarily related to its ability to undergo phase transitions and its magnetic and luminescent properties. The compound can switch between different oxidation states and crystal structures in response to external stimuli such as temperature, pressure, and electric fields. This makes it useful in applications that require materials with tunable properties.
Molecular Targets and Pathways:
Phase Transitions: The compound undergoes phase transitions between different crystal structures, which can be exploited in smart windows and sensors.
Magnetic Properties: The magnetic properties of terbium contribute to its use in magnetic resonance imaging and other applications.
Luminescent Properties: The luminescent properties of terbium make it useful in biological imaging and as a fluorescent marker.
Comparación Con Compuestos Similares
Vanadium Dioxide (VO2): Known for its metal-insulator transition properties, vanadium dioxide is used in smart windows and sensors.
Terbium Oxide (Tb2O3): Known for its magnetic and luminescent properties, terbium oxide is used in various electronic and optical applications.
Vanadium Pentoxide (V2O5): Known for its catalytic properties, vanadium pentoxide is used in chemical reactions and as a catalyst.
Uniqueness of Terbium Vanadium Oxide:
Combination of Properties: this compound combines the phase transition properties of vanadium oxides with the magnetic and luminescent properties of terbium, making it a unique and versatile compound.
Wide Range of Applications: The compound’s unique combination of properties makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
13566-09-1 |
|---|---|
Fórmula molecular |
O4TbV-5 |
Peso molecular |
273.864 g/mol |
Nombre IUPAC |
oxygen(2-);terbium(3+);vanadium |
InChI |
InChI=1S/4O.Tb.V/q4*-2;+3; |
Clave InChI |
PSUCRPGPUWOGBV-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[V].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










